(Naphthalen-1-yl)(diphenyl)phosphane is an organophosphorus compound characterized by a phosphorus atom bonded to a naphthalene ring and two phenyl groups. Its molecular formula is , and it features a tetrahedral geometry around the phosphorus atom, which is typical for phosphines. The presence of the aromatic naphthalene structure contributes to its stability and potential reactivity in various chemical environments .
This compound exhibits significant electronic properties due to the electron-donating nature of the phenyl groups and the aromaticity of the naphthalene ring, making it a useful ligand in coordination chemistry. The compound's unique structure allows it to participate in various
As a phosphane, (naphthalen-1-yl)(diphenyl)phosphane can act as a ligand in metal coordination complexes, facilitating various catalytic processes. It has been shown to participate in nucleophilic catalysis, particularly in reactions involving alkenes and allenes, where it can form zwitterionic intermediates that lead to diverse synthetic products .
Additionally, this compound can undergo electrophilic aromatic substitution due to the presence of its naphthalene moiety, allowing for functionalization at different positions on the aromatic system. This reactivity is crucial for its application in organic synthesis and materials science .
Several synthetic approaches have been developed for (naphthalen-1-yl)(diphenyl)phosphane. One common method involves the reaction of naphthalene derivatives with diphenylphosphine under appropriate conditions to facilitate the formation of the phosphane bond. Rhodium-catalyzed C–H arylation techniques have also been utilized to achieve peri-substituted phosphines effectively .
Other methods include traditional coupling reactions that leverage the reactivity of naphthalene derivatives with phosphorus-containing reagents. These synthetic pathways are significant for their efficiency and ability to produce high yields of the desired product .
(Naphthalen-1-yl)(diphenyl)phosphane finds applications in various fields:
Interaction studies involving (naphthalen-1-yl)(diphenyl)phosphane typically focus on its role as a ligand in metal complexes. These studies reveal how the compound interacts with various metal centers, influencing catalytic activity and selectivity. Research indicates that the electronic properties imparted by the naphthalene and phenyl groups can significantly affect the reactivity of metal complexes formed with this phosphane .
Furthermore, studies on similar compounds suggest that modifications on the aromatic rings can enhance or diminish biological activity, making interaction studies essential for optimizing their applications in medicinal chemistry .
(Naphthalen-1-yl)(diphenyl)phosphane shares structural similarities with several other organophosphorus compounds. Here are some comparable compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Diphenylphosphine | Two phenyl groups bonded to phosphorus | Simple structure; widely used in catalysis |
| Naphthalen-2-yl(diphenyl)phosphine | Naphthalene substituted at position 2 | Potentially different reactivity due to position |
| (Biphenyl)diphenylphosphine | Two biphenyl groups bonded to phosphorus | Greater steric hindrance; alters reactivity |
| Di(naphthalen-1-yl)phosphine | Two naphthalene rings bonded to phosphorus | Enhanced stability due to multiple aromatic rings |
The uniqueness of (naphthalen-1-yl)(diphenyl)phosphane lies in its specific arrangement of one naphthalene ring combined with two phenyl groups, which allows for distinct electronic properties and reactivity patterns not found in other similar compounds .
The classical route to (naphthalen-1-yl)(diphenyl)phosphane involves nucleophilic substitution at phosphorus centers. A representative protocol begins with the reaction of 1-naphthyllithium or Grignard reagents with chlorodiphenylphosphine (PPh₂Cl). For instance, treatment of 1-naphthyllithium with PPh₂Cl in anhydrous tetrahydrofuran (THF) at −78°C yields the target phosphane in 68–72% isolated yield after column chromatography.
Critical to this method is the rigorous exclusion of moisture and oxygen to prevent hydrolysis or oxidation of intermediates. The nucleophilicity of the 1-naphthyl group dictates reaction efficiency, with electron-withdrawing substituents on the naphthalene ring reducing coupling yields by up to 40%. Recent adaptations employ in situ generation of naphthylzinc reagents, which exhibit improved stability compared to lithium counterparts, achieving 85% yield under refluxing diethyl ether conditions.
The formation of zwitterionic intermediates represents the fundamental mechanistic pathway in (Naphthalen-1-yl)(diphenyl)phosphane-mediated catalysis [1]. The hallmark of nucleophilic phosphine catalysis is the initial nucleophilic addition of a phosphine to an electrophilic starting material, producing a reactive zwitterionic intermediate, generally under mild conditions [2]. This process begins with the nucleophilic attack of the phosphorus lone pair on activated carbon-carbon multiple bonds, leading to the formation of beta-phosphonium alpha-carbanion species [1].
The mechanistic pathway involves several distinct steps that have been extensively characterized through computational and experimental studies [3]. The catalytic cycle is initiated by nucleophilic addition of the phosphine to electron-deficient substrates, leading to the formation of resonance-stabilized phosphonium dienolates [4]. These zwitterionic intermediates exhibit remarkable stability due to their ability to delocalize charge through the extended conjugated system [5].
Kinetic studies have revealed that the formation of the zwitterionic intermediate often represents the rate-determining step in phosphine-catalyzed reactions [3] [6]. Experimental measurements indicate activation free energies typically ranging from 20.6 to 28 kilocalories per mole for zwitterion formation [6]. The process follows first-order kinetics with respect to both phosphine catalyst and substrate concentration [3].
| Zwitterion Formation Parameter | Value/Range | Reference |
|---|---|---|
| Activation Energy | 20-28 kcal/mol | [3] [6] |
| Rate Law | First-order in phosphine and substrate | [3] |
| Temperature Dependence | Lower temperatures increase stability | [7] |
| Solvent Effects | Polar solvents enhance stability | [8] |
The electronic nature of (Naphthalen-1-yl)(diphenyl)phosphane significantly influences zwitterion stability [5]. The presence of electron-donating alkyl groups on the phosphonium centers decreases the tendency for conversion to pentavalent phosphoranes, thereby enhancing the stability of tetravalent phosphonium enolate zwitterions [5]. Crystallographic analyses have provided direct experimental proof of the tetravalency of phosphorus atoms in these intermediates [5].
The stability of zwitterionic intermediates is critically dependent on several factors including electronic effects, steric hindrance, and solvation [7]. Electron-withdrawing groups on the phosphine catalyst can destabilize the zwitterionic species, while electron-donating substituents provide enhanced stability through increased electron density at the phosphorus center [5]. Solvation plays a major role in stabilizing zwitterions, with polar solvents providing better stabilization than nonpolar media [7].
(Naphthalen-1-yl)(diphenyl)phosphane demonstrates significant catalytic activity in both alkyne and allene functionalization reactions through distinct mechanistic pathways [4] [9]. In alkyne functionalization, the phosphine catalyst can activate terminal and internal alkynes through coordination or direct nucleophilic attack, leading to hydrophosphination and cycloaddition products [10] [11].
The mechanism of alkyne functionalization involves initial coordination of the phosphine to the alkyne substrate, followed by nucleophilic attack at the electrophilic carbon center [10]. This process can proceed through either radical or ionic pathways depending on the reaction conditions and substrate structure [11]. Palladium-catalyzed systems utilizing (Naphthalen-1-yl)(diphenyl)phosphane have shown high selectivity for beta-addition products in hydrophosphination reactions [10].
Allene functionalization mechanisms exhibit greater complexity due to the cumulative double bond system present in allene substrates [4] [9]. The phosphine catalyst preferentially adds to the gamma-position of the allene system, generating phosphonium dienolate intermediates that can undergo subsequent cyclization reactions [4]. These intermediates readily serve as three-carbon synthons in [3+2] annulation reactions with electron-deficient olefins [4].
| Substrate Type | Mechanism | Products | Selectivity |
|---|---|---|---|
| Terminal Alkynes | Hydrophosphination | Vinylphosphines | Beta-selective |
| Internal Alkynes | Coordination-activation | Cyclized products | Variable |
| Allenes | Gamma-addition | Cyclopentenes | High gamma-selectivity |
| Allenoates | [3+2] Annulation | Five-membered rings | 75-83% alpha-products |
The regioselectivity in allene functionalization is controlled by both steric and electronic factors [9]. Steric bulk at the alpha-position of allenoates leads to preferential addition at the gamma-position, yielding gamma-addition products [9]. Electronic effects from substituents on the allene backbone can significantly influence the reaction pathway and product distribution [4].
Computational studies using density functional theory have revealed that allene functionalization proceeds through stepwise mechanisms with distinct intermediates [3]. The formation of the initial phosphonium dienolate represents the highest energy barrier in the catalytic cycle, with subsequent cyclization steps proceeding through lower energy pathways [3].
Bimetallic catalytic systems incorporating (Naphthalen-1-yl)(diphenyl)phosphane exhibit enhanced catalytic performance through cooperative interactions between metal centers [12] [13]. The synergistic interaction between two metal centers enables unique substrate activation modes that are unavailable to monometallic systems [12].
In bimetallic phosphine complexes, cooperative effects manifest through several distinct mechanisms including substrate bridging, electronic communication between metal centers, and dual-site activation [13]. The first photoswitchable bimetallic gold catalysts based on azobenzene backbones have demonstrated that cooperative effects between metals can be controlled through molecular switching [13].
The enhanced reactivity observed in bimetallic systems stems from the ability of two metal centers to simultaneously activate different portions of substrate molecules [12]. This dual activation leads to lower overall activation barriers and increased reaction rates compared to monometallic analogues [13]. Experimental evidence suggests that cooperative effects are particularly pronounced in intramolecular hydroamination reactions, where reaction rates depend significantly on the spatial arrangement of the two metal centers [13].
| Bimetallic System | Cooperative Effect | Rate Enhancement | Selectivity Improvement |
|---|---|---|---|
| Gold-Gold | Dual site activation | 2.6x faster | Higher E-selectivity |
| Palladium-Rhodium | Electronic communication | Variable | Enhanced enantioselectivity |
| Platinum-Platinum | Substrate bridging | Significant | Improved regioselectivity |
Electronic communication between metal centers in bimetallic phosphine complexes occurs through the phosphine ligand backbone, allowing for modulation of electron density at each metal site [14]. This electronic coupling can lead to enhanced stability of catalytic intermediates and improved selectivity in product formation [14].
The design of effective bimetallic catalysts requires careful consideration of metal-metal distances, ligand flexibility, and electronic properties [12]. Rigid ligand frameworks can maintain optimal metal-metal separation for cooperative binding, while flexible linkers allow dynamic adjustment to accommodate different substrate sizes [13].
Stereoelectronic effects play a crucial role in determining the outcome of cycloaddition reactions catalyzed by (Naphthalen-1-yl)(diphenyl)phosphane [15] [16]. The stereochemical control in these reactions arises from the specific geometric arrangement of the catalyst-substrate complex and the electronic properties of the phosphine ligand [15].
In phosphine-catalyzed [3+2] cycloaddition reactions, stereoelectronic effects control both the regioselectivity and stereoselectivity of product formation [15] [16]. Density functional theory calculations have revealed that the preferred reaction pathway leading to Z-isomer products is energetically favored due to optimal orbital overlap in the transition state [15]. The presence of hydrogen bond donors such as n-butanol significantly lowers proton transfer energy barriers by 26.8 to 30.1 kilocalories per mole [15].
The mechanism of stereoelectronic control involves frontier molecular orbital interactions between the phosphonium zwitterion and the electrophilic reaction partner [3]. The regioselectivity can be rationalized through frontier molecular orbital theory and atoms-in-molecules analysis, which reveal the preferred sites for nucleophilic attack [3].
| Cycloaddition Type | Activation Energy | Stereoselectivity | Major Product |
|---|---|---|---|
| [3+2] Allene-Alkene | 25-30 kcal/mol | 75:25 to 83:17 | Alpha-addition |
| [4+2] Allene-Imine | 22-28 kcal/mol | >90:10 cis | Gamma-addition |
| [3+3] Ynone-Azomethine | 28-35 kcal/mol | Z-selective | Six-membered ring |
Conformational effects significantly influence the stereochemical outcome of cycloaddition reactions [17]. The distortion energy required to achieve the reactive conformation represents a major component of the activation barrier [17]. Computational analysis shows that S,S-enantioselectivity originates predominantly from lower distortion energy of the metal-chiral ligand fragment in carbon-carbon bond formation transition states [17].
The electronic properties of (Naphthalen-1-yl)(diphenyl)phosphane contribute to stereoelectronic control through modulation of the nucleophilicity and leaving group ability of the phosphonium center [18]. The naphthyl substituent provides additional pi-electron density that can participate in stabilizing interactions with electrophilic substrates [19].
(Naphthalen-1-yl)(diphenyl)phosphane demonstrates exceptional coordination chemistry with transition metals, exhibiting distinctive binding characteristics that differentiate it from conventional phosphine ligands. The compound functions primarily as a monodentate ligand, coordinating through the phosphorus atom to form stable complexes with various transition metals including palladium, platinum, nickel, rhodium, and gold [1].
The enhanced stability of transition metal complexes formed with (naphthalen-1-yl)(diphenyl)phosphane arises from the unique electronic properties imparted by the naphthalene moiety. The extended π-electron system of naphthalene facilitates significant π-delocalization, which influences both the electron density at the phosphorus center and the overall electronic character of the ligand [2]. This π-delocalization results in a more electron-rich phosphorus center compared to triphenylphosphine, leading to stronger σ-donor interactions with transition metals.
Stability constants for complexes containing (naphthalen-1-yl)(diphenyl)phosphane are typically higher than those of corresponding triphenylphosphine complexes due to several factors. The naphthalene ring system provides additional stabilization through π-π interactions with aromatic ligands or metal centers containing π-acidic co-ligands [3]. Furthermore, the increased steric bulk around the phosphorus center, while potentially hindering coordination in some cases, also stabilizes formed complexes by preventing ligand dissociation.
The thermodynamic stability of these complexes can be quantified using formation constants (Kf), which reflect the equilibrium between the metal ion, ligand, and complex. For (naphthalen-1-yl)(diphenyl)phosphane complexes, formation constants typically range from 10^6 to 10^9 M^-1 depending on the metal center and reaction conditions [4] [5]. The enhanced stability arises from both enthalpic and entropic factors, with the extended π-system contributing to favorable metal-ligand orbital overlap and the bulky naphthalene group providing entropic stabilization through restricted conformational freedom.
Table 3: Stability Constants for Selected Transition Metal Complexes
| Metal Center | Complex Formula | log Kf | Temperature (°C) | Solvent |
|---|---|---|---|---|
| Pd(II) | [PdCl₂(NaphPPh₂)₂] | 8.2 | 25 | CH₂Cl₂ |
| Pt(II) | [PtCl₂(NaphPPh₂)₂] | 8.9 | 25 | CH₂Cl₂ |
| Au(I) | [AuCl(NaphPPh₂)] | 7.6 | 25 | THF |
| Ni(II) | [NiCl₂(NaphPPh₂)₂] | 7.4 | 25 | CH₂Cl₂ |
| Rh(I) | [RhCl(CO)(NaphPPh₂)₂] | 8.5 | 25 | Toluene |
Note: NaphPPh₂ = (Naphthalen-1-yl)(diphenyl)phosphane; values estimated from literature data on similar phosphine complexes
The hemilabile behavior of (naphthalen-1-yl)(diphenyl)phosphane represents a fascinating aspect of its coordination chemistry, distinguishing it from more conventional phosphine ligands. Hemilability refers to the ability of a ligand to reversibly coordinate and dissociate from a metal center, creating dynamic equilibria that can be exploited in catalytic applications [6] [7].
While (naphthalen-1-yl)(diphenyl)phosphane is primarily a monodentate phosphine ligand, it exhibits hemilabile characteristics through weak secondary interactions involving the naphthalene π-system. The naphthalene ring can engage in π-π stacking interactions with the metal center or other aromatic ligands, creating a secondary coordination sphere that can be reversibly disrupted [8] [9]. This behavior is particularly pronounced in complexes with metals that have vacant d-orbitals capable of π-back bonding interactions.
The hemilabile nature of (naphthalen-1-yl)(diphenyl)phosphane complexes manifests in several catalytic systems. In rhodium-catalyzed hydroformylation reactions, the naphthalene moiety can temporarily dissociate from the metal center to accommodate substrate binding, then reassociate to stabilize intermediate species [10]. This dynamic behavior leads to enhanced catalytic activity compared to rigid phosphine ligands, as it allows for facile substrate coordination and product dissociation.
The hemilabile properties are influenced by several factors including temperature, solvent polarity, and the presence of competing ligands. In polar solvents, the weak π-interactions between the naphthalene ring and metal center are more easily disrupted, leading to increased hemilabile behavior. Conversely, in non-polar solvents, these interactions are strengthened, resulting in more rigid coordination.
Mechanistic Aspects of Hemilabile Coordination
The hemilabile coordination involves a two-step process: initial binding through the phosphorus atom followed by secondary association of the naphthalene π-system. This creates a dynamic equilibrium where the ligand can adopt different coordination modes depending on the electronic and steric requirements of the catalytic cycle [11] [12]. The energy barrier for this dynamic process is typically low (10-15 kcal/mol), allowing for rapid interconversion between coordination states at ambient temperatures.
In manganese-catalyzed hydrogenation systems, the hemilabile behavior of related phosphine ligands has been shown to be crucial for catalyst activation and stability [12]. The ability of the ligand to provide open coordination sites while maintaining metal center stabilization leads to exceptional turnover numbers (up to 200,000) and turnover frequencies (up to 41,000 h⁻¹).
The electronic properties of (naphthalen-1-yl)(diphenyl)phosphane differ significantly from triphenylphosphine due to the influence of the naphthalene substituent on the phosphorus center. The naphthalene ring system acts as an electron-donating group through resonance effects, increasing the electron density at phosphorus and enhancing its σ-donor capabilities [13] [14].
Electronic Parameter Comparisons
The Tolman Electronic Parameter (TEP) provides a quantitative measure of ligand donor strength based on the A₁ carbonyl stretching frequency in Ni(CO)₃L complexes. While specific TEP values for (naphthalen-1-yl)(diphenyl)phosphane are not extensively reported, the naphthalene substitution is expected to lower the TEP value relative to triphenylphosphine, indicating stronger donor character [15] [16].
The enhanced donor strength arises from the electron-rich naphthalene π-system, which can donate electron density to the phosphorus center through hyperconjugation and resonance effects. This results in a phosphorus center with higher electron density compared to triphenylphosphine, leading to stronger σ-donation to transition metals [17] [18].
π-Acceptor Properties
Unlike triphenylphosphine, which exhibits minimal π-acceptor character, (naphthalen-1-yl)(diphenyl)phosphane possesses unique π-acceptor properties due to the extended π-system of the naphthalene ring. The naphthalene moiety can accept electron density from electron-rich metal centers through π-back bonding interactions, creating a more balanced donor-acceptor ligand profile [19] [14].
This dual donor-acceptor character makes (naphthalen-1-yl)(diphenyl)phosphane particularly effective in stabilizing metal centers in various oxidation states. The ligand can adjust its electronic properties to accommodate different metal electronic configurations, providing enhanced stability across a broader range of catalytic intermediates.
Steric Considerations
The steric profile of (naphthalen-1-yl)(diphenyl)phosphane is significantly different from triphenylphosphine due to the planar naphthalene ring system. The cone angle, a measure of steric bulk, is estimated to be approximately 155-160°, compared to 145° for triphenylphosphine [15]. This increased steric bulk can influence coordination geometry and selectivity in catalytic applications.
The planar nature of the naphthalene ring creates a distinctive steric environment that can provide shape selectivity in catalytic reactions. The rigid naphthalene framework restricts rotation around the P-C bond, creating a more defined steric pocket compared to the freely rotating phenyl groups in triphenylphosphine [20] [21].
Table 4: Electronic and Steric Parameter Comparison
| Parameter | Triphenylphosphine | (Naphthalen-1-yl)(diphenyl)phosphane |
|---|---|---|
| Cone Angle (°) | 145 | 155-160 (estimated) |
| Tolman Electronic Parameter (cm⁻¹) | 2068.9 | 2060-2065 (estimated) |
| Donor Strength | Moderate | Enhanced |
| π-Acceptor Ability | Minimal | Moderate |
| Steric Bulk | Moderate | High |
| Rotational Freedom | High | Restricted |
The extended π-system of (naphthalen-1-yl)(diphenyl)phosphane enables the formation of sophisticated supramolecular assemblies through secondary coordination sphere interactions. These assemblies are stabilized by a combination of π-π stacking interactions, C-H···π contacts, and weak hydrogen bonding interactions involving the naphthalene ring system [3] [22].
π-π Stacking Interactions
The naphthalene moiety in (naphthalen-1-yl)(diphenyl)phosphane can engage in π-π stacking interactions with other aromatic systems, including coordinated aromatic ligands, aromatic substrates, or additional naphthalene-containing ligands. These interactions typically occur at distances of 3.3-3.8 Å and provide stabilization energies of 2-8 kcal/mol per interaction [23] [24].
In coordination polymers and metal-organic frameworks, (naphthalen-1-yl)(diphenyl)phosphane-based complexes can form extended networks through π-π stacking interactions between naphthalene rings. These interactions direct the assembly of discrete molecular units into higher-order structures with defined architectures and porosity [25].
Secondary Coordination Sphere Effects
The secondary coordination sphere around transition metal complexes of (naphthalen-1-yl)(diphenyl)phosphane is significantly influenced by the naphthalene ring system. The aromatic surface provides a platform for additional interactions with substrates, solvents, or other ligands, creating a microenvironment that can influence reactivity and selectivity [9] [26].
In enzymatic systems, secondary coordination sphere interactions are crucial for substrate binding and activation. Similarly, in synthetic catalysts containing (naphthalen-1-yl)(diphenyl)phosphane, the naphthalene ring can provide a secondary binding site for substrates, leading to enhanced catalytic activity through substrate pre-organization [27].
Hydrogen Bonding Networks
While the naphthalene ring system itself cannot participate in hydrogen bonding as a donor, it can act as a hydrogen bond acceptor through its π-electron system. C-H···π interactions between the naphthalene ring and protic solvents or substrates can contribute to supramolecular assembly and influence the overall stability of the complex [28].
The formation of hydrogen bonding networks in the secondary coordination sphere can significantly impact the catalytic properties of (naphthalen-1-yl)(diphenyl)phosphane complexes. These interactions can stabilize specific conformations of the catalyst, influence substrate binding orientation, and facilitate proton transfer processes in catalytic cycles.
Supramolecular Complex Formation
The ability of (naphthalen-1-yl)(diphenyl)phosphane to form supramolecular complexes has been exploited in the design of self-assembling catalytic systems. The naphthalene moiety can be incorporated into larger supramolecular architectures through π-π stacking and other non-covalent interactions, creating multimeric complexes with enhanced catalytic properties [23].
In coinage metal chemistry, (naphthalen-1-yl)(diphenyl)phosphane derivatives have been used to construct supramolecular clusters with well-defined geometries. These clusters can encapsulate guest molecules and exhibit interesting photophysical properties due to the extended π-system and metal-metal interactions [3] [22].